molecular formula C22H20FN5O2 B11285070 2-[(2-Fluorophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

2-[(2-Fluorophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B11285070
M. Wt: 405.4 g/mol
InChI Key: FHPNYGAXHIREFG-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that includes fluorophenyl, methylphenyl, and dihydropurinoimidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of fluorophenyl and methylphenyl derivatives, followed by their coupling with purinoimidazole precursors under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors, high-throughput screening, and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2-[(2-Fluorophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Brorphine: 1-(1-(1-(4-Bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one

    Metonitazene: N,N-Diethyl-2-(2-(4-methoxybenzyl)-5-nitro-1H-benzo[d]imidazol-1-yl)ethan-1-amine

    2-Methyl-AP-237: 1-(4-Cinnamyl-2-methylpiperazin-1-yl)butan-1-one

Uniqueness

2-[(2-Fluorophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is unique due to its specific combination of fluorophenyl, methylphenyl, and dihydropurinoimidazole groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C22H20FN5O2

Molecular Weight

405.4 g/mol

IUPAC Name

2-[(2-fluorophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H20FN5O2/c1-14-7-9-16(10-8-14)26-11-12-27-18-19(24-21(26)27)25(2)22(30)28(20(18)29)13-15-5-3-4-6-17(15)23/h3-10H,11-13H2,1-2H3

InChI Key

FHPNYGAXHIREFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5F

Origin of Product

United States

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